Cas no 2168359-70-2 (5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid)

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a trifluoromethylsulfanyl substituent and a carboxylic acid functional group on a thiophene backbone. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for further derivatization. Its reactivity and compatibility with cross-coupling reactions make it useful in synthesizing complex molecules. The compound’s well-defined purity and stability under standard conditions ensure reliable performance in synthetic applications. It is particularly relevant in the development of bioactive compounds and advanced materials.
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid structure
2168359-70-2 structure
Product Name:5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
CAS No:2168359-70-2
MF:C6H3F3O2S2
MW:228.212029695511
CID:6378534
PubChem ID:138989225
Update Time:2025-08-05

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2168359-70-2
    • EN300-7354047
    • 5-[(trifluoromethyl)sulfanyl]thiophene-2-carboxylic acid
    • 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
    • Inchi: 1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
    • InChI Key: WSIUSASMVFFTFM-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1SC(F)(F)F

Computed Properties

  • Exact Mass: 227.95265617g/mol
  • Monoisotopic Mass: 227.95265617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 90.8Ų

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5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid Related Literature

Additional information on 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid: A Comprehensive Overview

The compound 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid, with the CAS number 2168359-70-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid in the development of advanced materials. Researchers have explored its role in creating novel polymers and coatings with enhanced thermal stability and mechanical strength. The trifluoromethylsulfanyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule. This makes it an ideal candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes.

In addition to its material science applications, this compound has shown promise in the pharmaceutical industry. The carboxylic acid group provides versatility in drug design, allowing for the creation of bioactive molecules with specific therapeutic targets. Recent findings suggest that derivatives of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid may exhibit anti-inflammatory and antioxidant properties, making them potential candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent introduction of the trifluoromethylsulfanyl group via nucleophilic substitution or coupling reactions. The optimization of these steps has been a focus of recent research, leading to more efficient and scalable synthetic routes.

The chemical stability of this compound is another area of interest. Studies have demonstrated that 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid exhibits remarkable resistance to degradation under various environmental conditions, including high temperatures and acidic or basic pH levels. This property is particularly advantageous for industrial applications where durability and longevity are critical.

In conclusion, 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid (CAS No. 2168359-70-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with its favorable chemical properties, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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